molecular formula C21H19N3O6S B3538293 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide

Cat. No.: B3538293
M. Wt: 441.5 g/mol
InChI Key: ZMJPHVPTNKVXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxyanilino group, and a nitrophenyl group attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3-methoxyaniline. This intermediate is then reacted with 3-nitrophenylacetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids and nitro derivatives.

    Reduction: Formation of amines and reduced nitro compounds.

    Substitution: Formation of substituted anilines and acetamides.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may interact with active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The methoxyanilino group may enhance the compound’s binding affinity to its targets, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
  • 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-nitrophenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyanilino group differentiates it from similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-30-19-10-6-8-17(14-19)23(31(28,29)20-11-3-2-4-12-20)15-21(25)22-16-7-5-9-18(13-16)24(26)27/h2-14H,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJPHVPTNKVXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide
Reactant of Route 6
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.